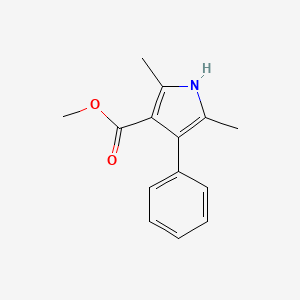

methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-12(11-7-5-4-6-8-11)13(10(2)15-9)14(16)17-3/h4-8,15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIISYUHGILSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate typically involves the condensation of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Bromination at Position 4

-

Reagents : Pyridinium bromide perbromide or N-bromosuccinimide (NBS) in dichloromethane (DCM), with triethylamine as a base .

-

Conditions : Reaction at 0°C for 2 hours, followed by purification via silica gel chromatography .

-

Yield : Up to 92% for methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate .

Ester Hydrolysis

The methyl ester group can undergo hydrolysis to form the carboxylic acid derivative.

-

Reagents : Acidic or basic conditions (e.g., NaOH in aqueous ethanol).

Nucleophilic Substitution

The bromine atom (if present) can be replaced by nucleophiles like amines or thiols.

N-Acylation

The pyrrole nitrogen can undergo acylation using carboxylic acids and sulfonic acid anhydride activators .

Bromination Reaction Conditions

| Yield | Reagents | Conditions |

|---|---|---|

| 92% | Pyridinium bromide perbromide, triethylamine | DCM, 0°C, 2 h |

| 54% | Sodium hydride, methyl iodide | THF, 0°C |

Suzuki Coupling Example

| Reagent | Yield | Conditions |

|---|---|---|

| Phenylboronic acid, Pd(0) catalyst | 138 mg (not quantified) | DMF/water, 130°C, 20 h |

Analytical Characterization

-

1H NMR :

-

13C NMR :

Biological Relevance

The phenyl-substituted pyrrole derivatives (e.g., FPL 64176) exhibit calcium channel activation properties, enhancing contractility in cardiac tissues with high potency (EC50 ≈ 0.049 µM) .

Key Challenges

Scientific Research Applications

Pharmaceutical Development

- Antimicrobial Activity : Recent studies have shown that derivatives of methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate exhibit significant antimicrobial properties. For instance, synthesized derivatives were tested for their efficacy against various bacterial strains and fungi, demonstrating promising results in inhibiting growth ( ).

- Cancer Research : This compound has been investigated for its role as an inhibitor of the MDM2-p53 interaction, which is crucial in cancer biology. The ability to modulate this pathway could lead to therapeutic advancements in cancer treatment ( ).

- Neuroprotective Effects : Some derivatives have also been evaluated for neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases ( ).

Organic Electronics

This compound is being explored as a building block for organic semiconductors due to its electronic properties. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics ().

Antimicrobial Study

A recent study synthesized a series of novel derivatives from this compound. The compounds were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as new antimicrobial agents ( ).

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 8a | 15 | Antibacterial |

| 8b | 18 | Antifungal |

| 8c | 20 | Antibacterial |

Cancer Therapeutics

In another study focusing on cancer therapy, this compound derivatives were evaluated for their ability to disrupt the MDM2-p53 interaction. The compounds showed promising inhibitory activity, suggesting that they could be developed into effective anticancer agents ( ).

Mechanism of Action

The mechanism of action of methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

To contextualize its properties and applications, methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate is compared below with analogous pyrrole-based compounds. Key differences in substituents, molecular weight, synthesis, and applications are highlighted.

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Effects: The 2,5-dimethyl substitution pattern in the target compound contrasts with 2,4-dimethyl in ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. The trifluoromethylphenyl and furylmethyl groups in the compound from introduce significant hydrophobicity and electronic effects, likely enhancing binding affinity in biological systems .

Molecular Weight and Solubility :

- Larger substituents (e.g., trifluoromethylphenyl) increase molecular weight (484.47 g/mol vs. 229.27 g/mol), which may reduce solubility in polar solvents but improve membrane permeability in drug candidates .

Synthesis Methods: The target compound’s synthesis likely involves Knorr-type pyrrole formation or condensation reactions, analogous to methods in and , where substituted aryl aldehydes react with pyrrole precursors in ethanol with acid catalysts like KHSO₄ . Hydrogenation steps (e.g., using Pd/C in ) are critical for reducing unsaturated bonds in derivatives with conjugated systems .

NMR and Structural Analysis :

- NMR studies () reveal that substituent changes in regions A (positions 39–44) and B (positions 29–36) significantly shift chemical shifts, while the core pyrrole environment remains consistent. For example, trifluoromethyl groups would deshield nearby protons, creating distinct NMR profiles .

Crystallographic Insights :

- Although direct crystallographic data for the target compound is unavailable, demonstrates that dihedral angles (e.g., 76.82° between naphthalene and phenyl groups) and weak C–H⋯O interactions influence crystal packing. Such interactions may stabilize the solid-state structure of pyrrole derivatives .

Biological Activity

Methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 229.11 g/mol. The compound features a five-membered aromatic ring with one nitrogen atom, which is characteristic of pyrrole derivatives. Its unique structure includes two methyl groups and a phenyl group, contributing to its reactivity and biological potential .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅NO₂ |

| Molecular Weight | 229.11 g/mol |

| Appearance | Pale yellow solid |

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under optimized conditions to yield high purity and yield. While specific industrial methods are not extensively documented, laboratory synthesis often employs techniques such as the Knorr pyrrole synthesis or related cyclization reactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. In vitro evaluations have shown that compounds derived from this structure exhibit significant antibacterial and antifungal activities. For instance, certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antimicrobial Activity Data:

| Compound | Bacterial Pathogen | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | 12.5 |

| Compound B | Escherichia coli | 10 | 25 |

Calcium Channel Modulation

Another notable biological activity is the modulation of calcium channels. Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate has been identified as a potent calcium channel activator that does not interact with traditional receptor sites. It exhibits significant efficacy in increasing cardiac contractility in experimental models, indicating potential therapeutic applications in cardiovascular diseases .

Case Studies

Case Study: Antimicrobial Efficacy

In a study evaluating various pyrrole derivatives for antimicrobial properties, this compound was found to possess superior activity against Staphylococcus aureus with an MIC of 12.5 μg/mL. The presence of the phenyl group was crucial for enhancing the interaction with bacterial cell membranes .

Case Study: Cardiovascular Applications

Research on calcium channel modulation revealed that this compound could enhance contractility in guinea pig atria preparations more effectively than traditional calcium channel agonists like Bay K 8644. The EC50 for this compound was determined to be approximately 0.049 μM, indicating its potential use in treating heart conditions where improved contractility is desired .

Q & A

Q. What are the standard synthetic protocols for methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate?

- Methodological Answer : Synthesis typically involves condensation reactions of substituted pyrrole precursors with appropriate electrophiles. For example:

- Step 1 : Start with ethyl/methyl pyrrole-3-carboxylate derivatives (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) and react with acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under basic conditions (e.g., KCO) in anhydrous solvents like DMF or THF .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

- Characterization : Use H/C NMR, ESI-MS, and elemental analysis. NMR chemical shifts (e.g., δ 12.52 ppm for NH protons in DMSO-d) and mass spectra (e.g., ESIMS m/z 402.2 [M+1]) confirm structural integrity .

Q. How is the molecular geometry of this compound determined using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystal Growth : Slow evaporation of solvent (e.g., ethanol) to obtain yellow irregular crystals .

- Data Collection : MoKα radiation (λ = 0.71073 Å), 290 K temperature, and θ range of 2.6–26.5°.

- Refinement : Software like SHELXL refines parameters (e.g., monoclinic P2/n space group, Z = 4) .

Key Structural Data :

| Parameter | Value | Reference |

|---|---|---|

| C1–C2 bond length | 1.366 Å | |

| O1–C5 (ester) | 1.208 Å | |

| Unit cell volume | 1161.14 Å |

Q. What spectroscopic techniques are employed for structural elucidation?

- Methodological Answer :

- NMR : H NMR identifies substituents (e.g., aromatic protons at δ 7.50–7.57 ppm) and ester groups (quartet at δ 4.27 ppm for –OCHCH) .

- IR Spectroscopy : Stretching frequencies for C=O (ester, ~1700 cm) and N–H (pyrrole, ~3300 cm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 248.24 [M]) .

Advanced Research Questions

Q. How can reaction path search methodologies enhance the synthesis efficiency of pyrrole-3-carboxylate derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction pathways:

- Step 1 : Use software like Gaussian or ORCA to model reaction coordinates (e.g., nucleophilic acyl substitution).

- Step 2 : Screen catalysts (e.g., Lewis acids) and solvents via computational free-energy landscapes .

- Step 3 : Validate predictions experimentally (e.g., ICReDD’s feedback loop integrating computation and high-throughput screening) .

Q. What role does Hirshfeld surface analysis play in understanding intermolecular interactions in the crystal lattice?

- Methodological Answer : Hirshfeld surfaces quantify non-covalent interactions (e.g., hydrogen bonds, π–π stacking):

- Step 1 : Generate surfaces using CrystalExplorer.

- Step 2 : Analyze fingerprint plots:

- H-bonding : Sharp spikes at ~2.0 Å.

- Van der Waals : Broad regions near .

- Example : In (4-nitrophenyl)methyl derivatives, nitro-O interactions contribute to crystal packing (6.4% of surface contacts) .

Q. How do substituents on the pyrrole ring influence the compound’s electronic properties, and how is this studied computationally?

- Methodological Answer : Substituents alter HOMO-LUMO gaps and electrostatic potential (ESP):

- DFT Studies : Use B3LYP/6-311++G(d,p) to calculate:

| Property | Methyl Substituted | Phenyl Substituted |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.8 | 4.2 |

| ESP Max (kcal/mol) | +35 | +42 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.